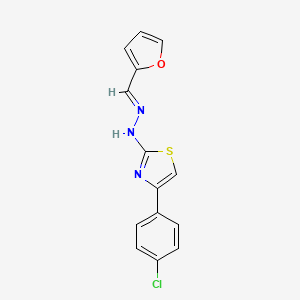

(E)-4-(4-chlorophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

Vue d'ensemble

Description

(E)-4-(4-chlorophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C14H10ClN3OS and its molecular weight is 303.76. The purity is usually 95%.

BenchChem offers high-quality (E)-4-(4-chlorophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(4-chlorophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antioxidant Applications

One study investigated the synthesis of 1,2,4-triazole Schiff base and amine derivatives, including compounds with structures related to the chemical of interest. These compounds demonstrated effective antiurease and antioxidant activities, highlighting their potential in developing treatments for diseases caused by oxidative stress and urease-producing pathogens (Sokmen et al., 2014).

Inhibitors for Human Dihydroorotate Dehydrogenase

Another area of application is in the design and synthesis of inhibitors for human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Triazole derivatives, including those containing chlorophenyl and furan moieties, have been designed and synthesized, showing high potency in inhibiting HsDHODH. This indicates their potential as therapeutic agents in diseases where pyrimidine biosynthesis is a factor (Gong et al., 2017).

Corrosion Inhibition

Thiazole-4-carboxylates, including compounds with structural similarities to the chemical of interest, have shown promising results as corrosion inhibitors for mild steel in acidic environments. Studies employing electrochemical measurements, SEM-EDX analysis, and theoretical simulations demonstrated the efficacy of these compounds in forming protective films on metal surfaces, suggesting their utility in materials science and engineering (El aoufir et al., 2020).

Synthesis of Isothiazoles

Research into the synthesis of isothiazoles through the reaction of furans with trithiazyl trichloride has provided new pathways for generating compounds with potential applications in pharmaceuticals and agrochemicals. The study demonstrates a novel method for the ring opening of furans and subsequent synthesis of isothiazoles, expanding the toolbox for organic synthesis (Duan et al., 1997).

Antiproliferative Activity

Novel phenothiazine-1,2,3-triazole analogues, incorporating chlorophenyl moieties, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds showed promising activity, particularly against stomach, esophagus, prostate, breast, and liver cancer cells, underscoring their potential in cancer therapy (Ma et al., 2017).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQYFCHZZLZBKG-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324073 | |

| Record name | 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

CAS RN |

307325-12-8 | |

| Record name | 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2986230.png)

![2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2986233.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)